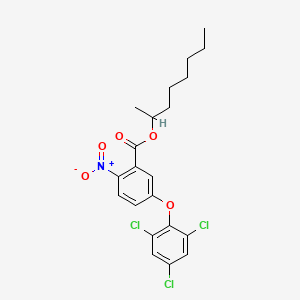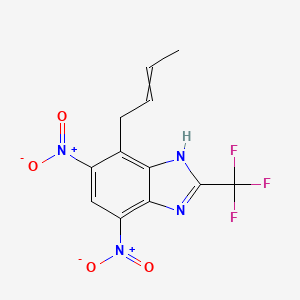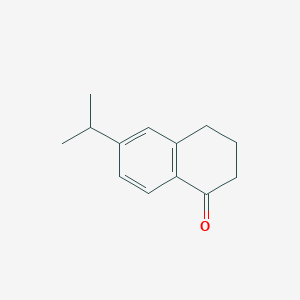![molecular formula C12H18OSi B14611917 Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- CAS No. 59021-31-7](/img/structure/B14611917.png)
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- is an organosilicon compound with the molecular formula C12H18OSi It is characterized by the presence of a silicon atom bonded to three methyl groups and an ethenyl group substituted with a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- typically involves the reaction of trimethylsilyl chloride with a suitable phenylmethyl-substituted ethenyl alcohol under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The phenylmethyl group provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Silane, trimethyl(phenylethynyl)-: Similar in structure but contains an ethynyl group instead of an ethenyl group.
Silane, trimethyl-: Lacks the phenylmethyl and ethenyl groups, making it less reactive.
Phenyl(trimethylsilyl)acetylene: Contains a phenyl and trimethylsilyl group but differs in the position of the silicon atom.
Uniqueness
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- is unique due to its combination of a silicon atom with both methyl and phenylmethyl-substituted ethenyl groups. This unique structure imparts specific chemical properties that make it suitable for specialized applications in various fields.
Propiedades
Número CAS |
59021-31-7 |
|---|---|
Fórmula molecular |
C12H18OSi |
Peso molecular |
206.36 g/mol |
Nombre IUPAC |
trimethyl(3-phenylprop-1-en-2-yloxy)silane |
InChI |
InChI=1S/C12H18OSi/c1-11(13-14(2,3)4)10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
Clave InChI |
OEHNYSQPYONHIW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)
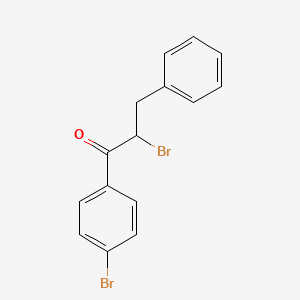
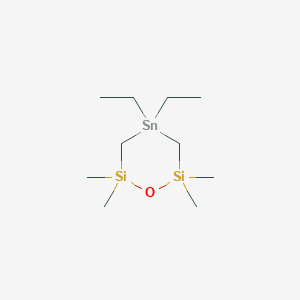


![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)

